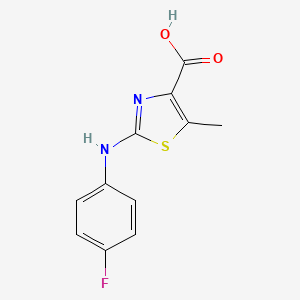

2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid

Description

2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid is a thiazole derivative characterized by a para-fluorinated phenylamino group at position 2, a methyl group at position 5, and a carboxylic acid moiety at position 4 of the thiazole ring. The fluorine substituent at the para position of the phenyl group introduces electron-withdrawing effects, which may influence the compound’s physicochemical properties, such as acidity and solubility.

Properties

IUPAC Name |

2-(4-fluoroanilino)-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S/c1-6-9(10(15)16)14-11(17-6)13-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBCSMGHVSRGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Cyclization of Thiazole Precursors

- 2-Amino-thiazole derivatives

- 4-Fluoroaniline or its derivatives

- Methylating agents for the methyl group at position 5

- Cyclization is achieved via condensation reactions, often under reflux in suitable solvents such as ethanol or acetic acid.

- Use of dehydrating agents or acids (e.g., polyphosphoric acid) to facilitate ring closure.

- The amino group at the 2-position reacts with appropriate carbonyl or acyl derivatives to form the thiazole ring.

- The 4-fluorophenylamino group is introduced via nucleophilic substitution or amidation reactions on an activated intermediate.

Method C: Use of Chlorination and Cyclization (Based on Patent CN104672168A)

This method is particularly relevant, involving:

- Chlorination of trifluoroacetic ethyl acetoacetate with sulfuryl chloride at low temperatures (-15°C to -5°C).

- Cyclization with thioacetamide in dehydrated alcohol, under reflux, to form the thiazole core.

- Hydrolysis and subsequent amidation to attach the 4-fluorophenylamino group.

| Step | Reagents | Temperature | Duration | Notes |

|---|---|---|---|---|

| Chlorination | Sulfuryl chloride + trifluoroacetic ethyl acetoacetate | -15°C to -5°C | 10-18 hours | Controlled addition to prevent side reactions |

| Cyclization | Thioacetamide + chlorinated intermediate | Reflux in dehydrated alcohol | 8-12 hours | Ring closure to form thiazole |

| Hydrolysis | Acidic or basic hydrolysis | Room temperature | 2-3 hours | To generate carboxylic acid group |

Detailed Research Findings and Data Tables

Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Chlorination | Sulfuryl chloride + trifluoroacetic ethyl acetoacetate | -15°C to -10°C | 10-18 hours | Not specified | Precise temperature control critical |

| Cyclization | Thioacetamide + chlorinated intermediate | Reflux | 8-12 hours | Not specified | Ensures ring formation |

| Hydrolysis | Acidification | Room temperature | 2-3 hours | 92.2% (Embodiment 3), 91.7% (Embodiment 4) | High yield with optimized conditions |

Key Observations:

- The chlorination step requires careful temperature control to prevent overchlorination.

- Reflux in dehydrated alcohol with thioacetamide is crucial for efficient ring closure.

- Post-reaction hydrolysis and acidification are vital for obtaining the final carboxylic acid derivative.

Notes on Optimization and Variations

- Temperature Control: Maintaining low temperatures during chlorination minimizes side reactions.

- Reagent Ratios: Slight excess of thioacetamide (around 1.02-1.06 mol ratio) enhances ring closure efficiency.

- Reaction Time: Extended reflux times (up to 12 hours) improve yield and purity.

- Purification: Recrystallization from suitable solvents like ethanol or acetic acid yields high-purity products.

Summary of the Synthesis Route

| Stage | Key Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Chlorination of trifluoroacetic ethyl acetoacetate | Sulfuryl chloride | -15°C to -5°C | Chlorinated intermediate |

| 2 | Cyclization to thiazole | Thioacetamide | Reflux in dehydrated alcohol | Thiazole core |

| 3 | Introduction of carboxylic acid | Hydrolysis/oxidation | Room temperature | 2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) on the fluorophenyl ring, converting it to an amino group.

Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, antimicrobial, and anticancer agents.

Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The fluorophenylamino group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the thiazole ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Position and Electronic Effects: The para-fluoro group in the target compound enhances electron-withdrawing effects compared to meta-chloro () or meta-trifluoromethyl () substituents. This may lower the pKa of the carboxylic acid group, increasing acidity relative to methoxy-substituted analogs () .

Methoxy-substituted derivatives () exhibit lower molar masses (264.30 g/mol) due to reduced halogen atomic weight, which may enhance metabolic stability .

Biological Activity

2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid (commonly referred to as a thiazole derivative) has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and inflammatory conditions. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

- Molecular Formula : C13H13FN2O2S

- Molecular Weight : 280.32 g/mol

- CAS Number : 1712613-25-6

The biological activity of this compound is primarily attributed to its influence on metabolic pathways and its antioxidant properties. Research indicates that thiazole derivatives can modulate insulin sensitivity, lipid metabolism, and inflammatory responses.

- Insulin Sensitivity : Studies show that thiazole compounds can improve insulin sensitivity in diabetic models. For instance, a related compound demonstrated significant effects on lowering serum glucose and improving lipid profiles in streptozotocin-induced diabetic rats .

- Antioxidant Activity : The compound exhibits notable antioxidant properties, which help in reducing oxidative stress markers. This is critical in mitigating cellular damage associated with various diseases, including diabetes and cardiovascular disorders .

- Anti-inflammatory Effects : The compound's ability to reduce pro-inflammatory cytokines has been documented, suggesting its potential role in treating inflammatory diseases .

Case Studies

Several studies have highlighted the therapeutic potential of thiazole derivatives:

- Study on Diabetic Rats : A study involving the administration of a thiazole derivative for four weeks showed a significant reduction in serum triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and very low-density lipoprotein cholesterol (VLDL-C) levels. Additionally, markers of oxidative stress such as malondialdehyde (MDA) were reduced while levels of glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD) increased .

- Histopathological Analysis : Histological examinations revealed that treatment with the thiazole derivative normalized pancreatic islet morphology and reduced hepatic inflammation in diabetic models, indicating protective effects against organ damage associated with diabetes .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Condensation reactions : Reacting 4-fluoroaniline with a suitably substituted thiazole precursor (e.g., 5-methylthiazole-4-carboxylic acid derivatives) under acidic or basic conditions.

- Catalytic optimization : Use of dehydrating agents (e.g., p-toluenesulfonic acid) in solvents like toluene or dichloromethane to promote cyclization .

- Protection/deprotection strategies : Carboxylic acid groups may require protection (e.g., ethyl esters) during synthesis, followed by hydrolysis under controlled pH .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography or recrystallization.

Q. How is the structural characterization of this compound performed?

Methodological Answer: Characterization employs:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity. For example, the 4-fluorophenylamino group shows distinct aromatic proton splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- X-ray Crystallography (if crystals are obtainable): Resolves 3D structure and hydrogen-bonding networks .

Advanced Research Questions

Q. How does pH influence the compound’s stability in physiological conditions?

Methodological Answer: Stability studies involve:

- Hydrolysis Kinetics : Incubate the compound in buffers (pH 4–9) at 37°C. Sample aliquots are analyzed via HPLC to quantify degradation products. Fluorophenyl groups may enhance stability compared to non-fluorinated analogs due to reduced electron density .

- Data Interpretation : Plot degradation rates (k) vs. pH to identify optimal stability ranges. For example, carboxylic acid groups may protonate at low pH, reducing solubility and altering reactivity .

Q. What spectroscopic methods elucidate intramolecular interactions, such as proton transfer?

Methodological Answer:

- UV-Vis Spectroscopy : Monitors electronic transitions influenced by protonation states. For example, tautomeric shifts in thiazole rings can be tracked via absorbance changes at ~300 nm .

- Fluorescence Spectroscopy : Detects excited-state proton transfer (ESPT) dynamics. Quenching experiments with heavy atoms (e.g., iodide) reveal solvent accessibility of fluorophores .

- Computational Modeling : DFT calculations predict proton transfer pathways and energy barriers, validated by experimental spectral data .

Q. How can contradictions in reported biological activities be resolved?

Methodological Answer:

- Standardized Assays : Re-evaluate activities using uniform protocols (e.g., fixed cell lines, ATP-based viability assays) to minimize variability .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorine position, methyl group) to isolate pharmacophores responsible for observed effects .

- Meta-Analysis : Compare datasets across studies, accounting for variables like assay sensitivity (e.g., IC₅₀ discrepancies in kinase inhibition studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.